chemical structure and properties of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
chemical structure and properties of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
An In-Depth Technical Guide to Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
This guide provides a comprehensive technical overview of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and material science. By synthesizing its structural characteristics, physicochemical properties, and synthetic pathways, this document serves as a foundational resource for professionals engaged in drug development and novel material design.
Introduction: The Scientific Context
The fusion of pyrazole and pyridine rings into a single molecular scaffold represents a powerful strategy in modern chemical research. Pyrazole derivatives are renowned for their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure that is a cornerstone in many pharmaceutical agents.[2][4] Similarly, the pyridine ring is a fundamental N-heterocycle prevalent in numerous natural products and synthetic drugs.
The subject of this guide, methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, combines these two privileged scaffolds. The strategic placement of the pyridine ring at the N1 position of the pyrazole and a methyl carboxylate group at the C4 position creates a molecule with a unique electronic profile and versatile chemical handles for further modification. This guide elucidates the core chemical principles of this compound, offering field-proven insights into its structure, synthesis, and potential applications.
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's structure and physical properties is paramount for its effective application in research. This section details the structural elucidation and key characteristics of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.
Structural Elucidation
The molecule consists of a central pyrazole ring, which is an aromatic, π-electron-rich system.[5] This ring is substituted at the N1 position with a pyridin-2-yl group and at the C4 position with a methoxycarbonyl group (-COOCH₃). The pyridine ring is a π-deficient aromatic system, creating an interesting electronic interplay with the attached pyrazole. This arrangement influences the molecule's reactivity, intermolecular interactions, and biological target engagement.
The ester functional group is a key feature, serving as a potential hydrogen bond acceptor and, more importantly, as a synthetic handle for derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation to produce a diverse library of compounds.[6][7]
Physicochemical Data
The following table summarizes the key physicochemical properties of the title compound. These values are critical for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₀H₉N₃O₂ | Calculated from structure |
| Molecular Weight | 203.20 g/mol | [8] |
| Appearance | Expected to be a solid at room temperature. | Based on similar pyrazole carboxylates. |
| Melting Point | Not explicitly found; likely >70 °C. | Pyrazole itself melts at 70°C; substitution generally increases this.[3] |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | General property of similar heterocyclic compounds. |
| SMILES | COC(=O)c1cn(n1)c2ccccn2 | Structure representation |
| InChI Key | WQYDINHISJQINO-UHFFFAOYSA-N | For 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, a related isomer.[9] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The expected spectral data are as follows:
-
¹H NMR Spectroscopy : The proton NMR spectrum is predicted to show distinct signals for each proton environment. The methyl ester protons (-OCH₃) would appear as a sharp singlet around δ 3.8 ppm. The two protons on the pyrazole ring would likely appear as singlets in the aromatic region (δ 7.5-8.5 ppm). The four protons on the pyridine ring will exhibit a more complex splitting pattern characteristic of a 2-substituted pyridine, typically in the δ 7.0-8.6 ppm range.
-
¹³C NMR Spectroscopy : The carbon spectrum will show signals for the ten unique carbon atoms. The carbonyl carbon of the ester is expected in the δ 160-165 ppm region.[10] The aromatic carbons of the pyrazole and pyridine rings would resonate between δ 110-155 ppm. The methyl carbon of the ester will appear upfield, around δ 51-53 ppm.[10]
-
Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the ester group, typically around 1700-1725 cm⁻¹.[10] Absorptions corresponding to C=N and C=C stretching of the aromatic rings will be present in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry should show a molecular ion peak [M+H]⁺ at m/z 204.0768, confirming the molecular formula.
Synthesis and Reactivity
The synthesis of functionalized pyrazoles is a well-established field, with the most common approach being the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[4][10]
Recommended Synthetic Protocol
The synthesis of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate can be efficiently achieved via a cyclocondensation reaction. The key precursors are 2-hydrazinylpyridine and a three-carbon building block containing the methyl ester functionality. A highly effective three-carbon component is a β-enamino diketone or a related activated alkene.
Step-by-Step Methodology:
-
Preparation of the Precursor: A suitable starting material is methyl 2-(dimethylaminomethylene)-3-oxobutanoate, which can be prepared from methyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[10]
-
Cyclocondensation Reaction:
-
To a solution of the enamine precursor (1.0 eq) in a protic solvent such as ethanol, add 2-hydrazinylpyridine (1.0-1.1 eq).
-
The choice of a protic solvent like ethanol is strategic as it can facilitate proton transfer and has been shown to favor the formation of the desired regioisomer in similar reactions.[10]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-18 hours.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining starting materials and inorganic by-products.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.
-
Synthetic Pathway Diagram
Caption: Synthetic route to the target compound via enamine formation and subsequent cyclocondensation.
Chemical Reactivity
The reactivity of the title compound is governed by its three main components:
-
Ester Group: This is the most versatile site for derivatization. It can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to form the corresponding carboxylic acid.[7] This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amide derivatives.
-
Pyrazole Ring: As a π-excessive aromatic ring, the pyrazole core is susceptible to electrophilic substitution, typically at the C5 position, which is the most electron-rich available site.[11]
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient and can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by an electron-withdrawing group.
Potential Applications and Future Research
The unique structural combination of a pyrazole, a pyridine, and a versatile ester handle makes methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate a highly valuable building block.
-
Drug Discovery: Pyridinyl-pyrazole hybrids are explored for a multitude of therapeutic applications.[1][12] This scaffold is a prime candidate for screening against various biological targets, including kinases, proteases, and receptors. The ester allows for the systematic exploration of structure-activity relationships (SAR) by creating libraries of amide or other ester derivatives to optimize potency, selectivity, and pharmacokinetic properties. The broad biological activities of pyrazoles suggest potential applications as anticancer, anti-inflammatory, antimicrobial, or neuroprotective agents.[1][2]
-
Material Science: The bidentate N,N-chelation motif offered by the pyridinyl-pyrazole structure makes it an excellent ligand for coordination chemistry. It can be used to synthesize metal complexes with interesting photophysical properties or catalytic activity.[11][13] Hydrolysis to the carboxylic acid would provide a tritopic ligand for the construction of novel Metal-Organic Frameworks (MOFs).
Future research should focus on:
-
Systematic Derivatization: Synthesizing libraries of amide and ester analogues to perform comprehensive SAR studies.
-
Biological Screening: Evaluating the compound and its derivatives in a wide range of biological assays to identify potential therapeutic leads.
-
Computational Modeling: Using DFT calculations and molecular docking to understand the compound's electronic properties and predict its interactions with biological targets.
-
Coordination Chemistry: Exploring its use as a ligand to create novel metal complexes for applications in catalysis or materials science.
Conclusion
Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a strategically designed heterocyclic compound that stands at the intersection of medicinal chemistry and material science. Its robust synthetic accessibility, combined with the proven utility of its constituent pyrazole and pyridine motifs, makes it a building block of high potential. The presence of a chemically versatile ester handle provides a direct route for diversification, enabling researchers to fine-tune its properties for specific applications. This guide provides the foundational knowledge required for scientists to leverage this promising molecule in their research endeavors, from the development of next-generation therapeutics to the design of advanced functional materials.
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